

Navigating the GID4 Ligand Landscape: A Technical Guide to Discovery and Synthesis

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Compound of Interest					
Compound Name:	GID4 Ligand 3				
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An in-depth analysis for researchers, scientists, and drug development professionals.

While a specific molecule designated "GID4 Ligand 3" is not prominently identified in the current body of scientific literature, extensive research has led to the discovery and characterization of several potent and selective small molecule ligands for the Glucose-induced degradation protein 4 (GID4). GID4 is a crucial substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which plays a significant role in targeted protein degradation by recognizing proteins with a proline at the N-terminus (Pro/N-degron).[1][2][3] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of key GID4 ligands, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary of Key GID4 Ligands

The discovery of small molecule binders for GID4 has been accelerated through various screening campaigns, including fragment-based Nuclear Magnetic Resonance (NMR) and DNA-encoded library (DEL) screening.[4][5] These efforts have yielded several promising compounds with varying affinities and cellular engagement. The following tables summarize the key quantitative data for some of the most well-characterized GID4 ligands.



Compound	Discovery Method	Binding Affinity (Kd)	Cellular Engagement (EC50/IC50)	Thermal Shift (ΔTm)
PFI-7	Structure-based drug design	Sub-100 nM	IC50 = 0.57 ± 0.04 μΜ (NanoBRET)	Not Specified
PFI-E3H1	Hit-ID campaign & file screening	500 nM	Not Specified	Not Specified
Compound 16	NMR-based fragment screen	110 μΜ	Not Specified	Not Specified
Compound 67	NMR-based fragment screen	17 μΜ	Not Specified	Not Specified
Compound 88	DNA-encoded library (DEL) screen	5.6 µM	558 nM	Not Specified
Compound 1	NMR-based fragment screen	Not Specified	Not Specified	6.7 °C
Compound 4	NMR-based fragment screen	Not Specified	Not Specified	4.5 °C
Compound 7	NMR-based fragment screen	Not Specified	Not Specified	3.2 °C
Compound 14	Structure-based drug design	23 nM (biophysical assays)	Target engagement confirmed	Not Specified

Table 1: Summary of Quantitative Data for Key GID4 Ligands. Data compiled from multiple sources.[6][7][8][9]

Experimental Protocols

The discovery and characterization of GID4 ligands have employed a suite of sophisticated biophysical and cellular techniques. Below are detailed methodologies for some of the key



experiments.

NMR-Based Fragment Screening

This technique was instrumental in identifying initial hit compounds that bind to GID4.[5]

- Protein Preparation: The substrate-binding domain of human GID4 (residues 124-289) is expressed and purified. For NMR experiments, the protein is isotopically labeled with 15N.
- Screening: A library of small molecule fragments (e.g., a 1000-compound Ro3 fragment library) is screened against the 15N-labeled GID4 protein.[10]
- Data Acquisition: Two-dimensional 1H-15N heteronuclear single quantum coherence (HSQC) NMR spectra are recorded for GID4 in the absence and presence of the fragment compounds.
- Hit Identification: Fragments that bind to GID4 induce chemical shift perturbations in the HSQC spectrum. These changes are compared to those induced by a known degron peptide binder of GID4 to identify fragments that bind to the substrate recognition pocket.[5][10]

DNA-Encoded Library (DEL) Screening

DEL screening allows for the rapid interrogation of billions of compounds to identify binders to a target protein.[4][10]

- Library: A vast library of compounds, each tagged with a unique DNA barcode, is utilized.
 WuXi's DELopen program, for instance, contains 4.4 billion compounds.[10]
- Binding: The DEL is incubated with recombinantly expressed GID4 protein that is immobilized, for example, on magnetic beads.
- Washing: Non-binding compounds are washed away, leaving only the DNA-tagged molecules that have an affinity for GID4.
- Elution and Sequencing: The bound compounds are eluted, and their DNA tags are amplified by PCR and sequenced to identify the chemical structures of the binders.



 Hit Validation: The identified hit compounds are then synthesized without the DNA tag and their binding is validated using biophysical methods like Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC).[10]

Cellular Target Engagement Assays

Confirming that a ligand binds to its target within a cellular context is crucial. The NanoBRET and Cellular Thermal Shift Assay (CETSA) are two such methods used for GID4.

NanoBRET Protein-Protein Interaction Assay: This assay was used to quantify the inhibition of GID4 Pro/N-degron binding by PFI-7 in live cells.[6]

- Cell Line Preparation: HEK293T cells are engineered to express GID4 C-terminally tagged with HaloTag (the BRET energy acceptor) and a peptide mimicking a Pro/N-degron (PGLWKS) N-terminally tagged with NanoLuc luciferase (the BRET energy donor).
- Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., PFI-7).
- Reagent Addition: A cell-permeable chloroalkane-modified 618nm fluorophore, which irreversibly binds to the HaloTag, is added.
- Signal Measurement: The BRET signal is measured. A decrease in the signal indicates that the test compound is inhibiting the interaction between GID4 and the Pro/N-degron peptide.

 [6]

HiBiT-based Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein to confirm ligand binding in cells.[11]

- Cell Line Preparation: HeLa cells are transfected with GID4 that is N-terminally tagged with HiBiT, an 11 amino acid peptide.[11]
- Compound Treatment: The cells are treated with the test compound or a DMSO control for one hour.
- Heating: The cells are heated to a range of temperatures. Ligand binding stabilizes the protein, increasing its melting temperature.



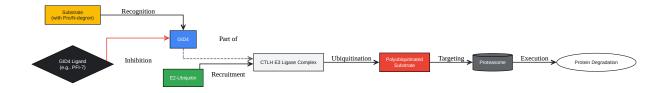
Lysis and Detection: After heating, the cells are lysed, and a reagent containing the Large Bit (LgBiT) subunit of NanoLuc luciferase and the furimazine substrate is added. The LgBiT binds to the HiBiT tag on the soluble (non-denatured) GID4 to form a functional luciferase, and the resulting luminescence is measured. An increase in the thermal stability of HiBiT-GID4 in the presence of the compound indicates target engagement.[11]

Signaling Pathways and Experimental Workflows

The discovery and development of GID4 ligands are guided by an understanding of its role in the ubiquitin-proteasome system and are enabled by structured experimental workflows.

GID4-Mediated Ubiquitination Pathway

GID4 is a key component of the CTLH E3 ubiquitin ligase complex, which targets proteins for degradation. The process begins with the recognition of a Pro/N-degron on a substrate protein by GID4. This binding event brings the substrate in proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate. The polyubiquitinated substrate is then recognized and degraded by the proteasome.[1][12] The development of GID4 ligands can modulate this pathway, for instance, by inhibiting substrate recognition.[6]



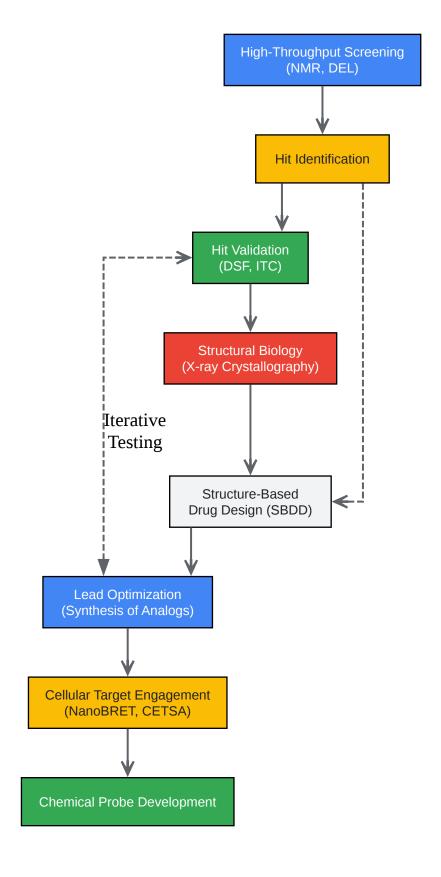
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Caption: GID4-mediated protein degradation pathway and its inhibition by a small molecule ligand.

Ligand Discovery and Validation Workflow



The process of discovering and validating GID4 ligands typically follows a multi-step workflow, starting with high-throughput screening and progressing to detailed biophysical and cellular characterization.





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Caption: A typical workflow for the discovery and validation of GID4 small molecule ligands.

In conclusion, while the specific term "GID4 Ligand 3" does not correspond to a known molecule, the field has made significant strides in identifying and characterizing a range of potent ligands for GID4. These compounds, discovered through systematic screening and optimized via structure-based design, are invaluable tools for dissecting the biology of the CTLH complex and hold promise for the development of novel therapeutics based on targeted protein degradation.[1][7][8]

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